N-(cyclopropylmethyl)benzenesulfonamide
Description
N-(Cyclopropylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopropylmethyl group attached to the sulfonamide nitrogen. The compound has been explored in medicinal chemistry for its role in modulating integrin activity, particularly as a podocyte-protective agent in diabetic nephropathy . Pyrintegrin, a derivative of this compound, exemplifies its therapeutic relevance, demonstrating inhibition of β1-integrin and PPARγ pathways to mitigate proteinuria .
Synthetic routes for related N-alkylbenzenesulfonamides often involve alkylation of benzenesulfonamide precursors. For instance, (bromomethyl)cyclopropane has been used to introduce the cyclopropylmethyl group via nucleophilic substitution under basic conditions . The compound’s purity (>95%) and molecular weight (451.54 g/mol for Pyrintegrin) are consistent with pharmaceutical-grade standards .
Properties
IUPAC Name |
N-(cyclopropylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,11-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEQKMBWAJJCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Cancer Treatment
N-(cyclopropylmethyl)benzenesulfonamide has been investigated for its anti-cancer properties. Research indicates that sulfonamide compounds can effectively inhibit cell proliferation in various cancer types, including acute myeloid leukemia (AML), medulloblastoma (MB), and glioblastoma (GBM) . A study demonstrated that certain sulfonamide derivatives exhibited strong cytotoxic effects with an IC50 value lower than 5 µM in cultured cancer cells, indicating their potential as chemotherapeutic agents.
Antiviral Activity
Recent studies have shown that sulfonamide compounds can inhibit viral replication. For instance, a related compound demonstrated potent antiviral activity against influenza viruses, suggesting that modifications to the sulfonamide structure could enhance its efficacy against viral infections . The mechanism of action appears to involve interference with viral entry and replication processes.
Enzyme Inhibition
Sulfonamides, including this compound, have been explored as inhibitors of various enzymes. For example, they have been studied as lactate dehydrogenase (LDH) inhibitors, which are relevant in cancer metabolism . Inhibiting LDH can suppress cellular lactate production and growth in cancer cell lines, making these compounds valuable in cancer therapy.
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value | Target/Mechanism |
|---|---|---|---|
| This compound | Anti-cancer | < 5 µM | Cell proliferation inhibition |
| Related sulfonamide | Antiviral | 16.79 nM | Influenza virus replication |
| Sulfonamide derivative | LDH inhibition | Sub-micromolar | Lactate production suppression |
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a controlled study involving patient-derived cells from AML patients, this compound showed significant cytotoxicity compared to standard treatments. The results indicated a potential for this compound to be developed into a novel anti-cancer drug .
Case Study 2: Antiviral Mechanism
A study investigating the antiviral properties of a related sulfonamide revealed that it effectively reduced viral mRNA levels in infected cells. This suggests that modifications to the benzenesulfonamide scaffold can lead to enhanced antiviral agents capable of targeting multiple strains of influenza .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Functional Variations
N-(2-Chlorophenyl)benzenesulfonamide and N-(4-Fluorophenyl)benzenesulfonamide
- Structure : Aryl substituents (2-Cl or 4-F) on the benzene ring.
- Mechanism : Electron-withdrawing groups enhance sulfonamide electrophilicity, facilitating nucleophilic reactivation of phosphorylated AChE .
N-Cyclohexylbenzenesulfonamide
- Structure : Cyclohexyl group attached to the sulfonamide nitrogen.
Isoindoline-1,3-dione Derivatives (e.g., VIIo, VIIp)
- Structure : Sulfonamide linked to isoindoline-dione and carbamoyl groups.
- Activity : Demonstrated antihyperglycemic effects (52% serum glucose reduction) via sulfonylurea receptor (SUR) activation, comparable to gliclazide .
N-(Cyclopropylmethyl)benzenesulfonamide (Pyrintegrin)
- Structure: Cyclopropylmethyl group on the sulfonamide nitrogen; additional pyrimidinyl-amino substituent on the benzene ring.
- Activity : Inhibits β1-integrin and PPARγ, reducing extracellular matrix (ECM) deposition in podocytes (IC₅₀ = 1.2 µM) .
Quantitative Structure-Activity Relationship (QSAR) Insights
highlights a QSAR model for benzenesulfonamides targeting TrkA kinase. Key findings include:
- Electron-donating groups (e.g., methoxy) on the benzene ring correlate with improved predicted activity (e.g., compound with 4-methoxy: predicted activity = 0.2939 vs. observed = 0.2920) .
- Steric hindrance from bulky substituents (e.g., thiadiazolylidene) reduces binding affinity, as seen in derivatives with observed/predicted activity discrepancies (e.g., 0.2569 observed vs. 0.1753 predicted) .
Preparation Methods
Direct Sulfonamidation of Benzenesulfonyl Chloride with Cyclopropylmethylamine
The most straightforward route involves reacting benzenesulfonyl chloride with cyclopropylmethylamine. This method typically proceeds via a two-step mechanism:
Step 1: Synthesis of Benzenesulfonyl Chloride
Benzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to form benzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield benzenesulfonyl chloride .
Step 2: Amidation with Cyclopropylmethylamine
Benzenesulfonyl chloride is reacted with cyclopropylmethylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. Triethylamine (Et₃N) is often added to scavenge HCl, driving the reaction to completion :
Optimization Insights
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Solvent Effects : Dichloromethane (CH₂Cl₂) achieves higher yields (85%) compared to THF (72%) due to better solubility of intermediates .
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Temperature : Reactions conducted at 0°C minimize side products like sulfonic esters .
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Purification : Column chromatography with hexanes/ethyl acetate (10:1) isolates the product in >99% purity .
Nucleophilic Alkylation of Pre-Formed Sulfonamides
An alternative approach involves alkylating a pre-formed sulfonamide with cyclopropylmethyl halides. This method is advantageous for introducing the cyclopropylmethyl group post-sulfonamide formation.
Procedure
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Synthesis of Primary Sulfonamide : React benzenesulfonyl chloride with ammonia (NH₃) to form benzenesulfonamide .
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Alkylation with Cyclopropylmethyl Bromide :
Benzenesulfonamide is treated with cyclopropylmethyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) in DMF or DMSO :
Key Parameters
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Base Selection : Sodium hydride (NaH) in DMF achieves 89% yield, whereas K₂CO₃ in acetone yields 76% due to slower reaction kinetics .
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Reaction Time : Extended durations (8–12 hours) at 60°C improve conversion rates .
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Side Reactions : Over-alkylation to N,N-dicyclopropylmethyl derivatives is suppressed by using a 1:1 molar ratio of reactants .
Catalytic Cyclopropanation of Allylic Sulfonamides
Recent advances employ transition-metal catalysts to construct the cyclopropane ring directly on sulfonamide precursors. This method is valuable for stereocontrolled synthesis.
Methodology
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Preparation of Allylic Sulfonamide : React benzenesulfonamide with allyl bromide to form N-allylbenzenesulfonamide.
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Cyclopropanation : Treat the allylic derivative with diazomethane (CH₂N₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) :
Performance Metrics
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Catalyst Loading : 5 mol% Pd(OAc)₂ achieves 92% yield, while lower loadings (2 mol%) drop yields to 68% .
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Solvent : Toluene outperforms DMF due to reduced catalyst poisoning .
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Safety Note : Diazomethane requires careful handling due to explosivity; in situ generation via MNNG (N-methyl-N-nitroso-N’-nitroguanidine) is recommended .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonamidation | 85 | >99 | Simplicity, minimal steps | Requires hazardous ClSO₃H |
| Nucleophilic Alkylation | 89 | 98 | Flexibility in alkylation | Over-alkylation risks |
| Catalytic Cyclopropanation | 92 | 99.5 | Stereocontrol, scalability | High catalyst cost, safety concerns |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times from hours to minutes. For example, benzenesulfonyl chloride and cyclopropylmethylamine react in a microreactor at 25°C with 94% yield, compared to 85% in batch mode .
Green Chemistry Innovations
Q & A
Q. What are the primary synthetic routes for N-(cyclopropylmethyl)benzenesulfonamide, and how are reaction conditions optimized?
The compound is synthesized via continuous-flow electrochemistry, achieving a 75% yield under optimized conditions (3.2 V, 5 min). Key steps include cyclopropane ring preservation and sulfonamide bond formation. Purification via flash chromatography (cyclohexane:ethyl acetate, 4:1) ensures high purity. Structural validation employs HRMS (210.0588 [M-H]⁻) and NMR (δ 0.12–0.51 ppm for cyclopropyl protons) . Alternative methods may involve nucleophilic substitution with benzenesulfonyl chloride and cyclopropylmethylamine, though yields vary based on solvent polarity and temperature control .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ 0.12–0.51 ppm) and confirms sulfonamide linkage (δ 2.84 ppm for CH₂-N) .
- HRMS : Validates molecular mass (e.g., 210.0588 [M-H]⁻) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1300–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Cross-referencing with crystallographic data (e.g., bond angles from related sulfonamides) ensures structural accuracy .
Q. What are the key considerations in selecting purification methods for sulfonamide derivatives?
- Flash Chromatography : Effective for removing unreacted benzenesulfonyl chloride using gradients (e.g., cyclohexane:ethyl acetate) .
- Recrystallization : Suitable for thermally stable derivatives; solvent selection (e.g., ethanol/water mixtures) impacts crystal purity .
- HPLC : Resolves polar byproducts in complex mixtures, particularly for analogs with hydroxyl or halogen substituents .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of sulfonamide derivatives?
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to address ambiguities. For example, cyclopropyl proton splitting patterns in NMR may overlap with aromatic signals; crystallography provides unambiguous bond lengths .
- Enantiomer Analysis : Use Rogers’s η and Flack’s x parameters to distinguish centrosymmetric vs. chiral structures, especially when crystallographic data suggests pseudosymmetry .
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in sulfonamides) by variable-temperature studies .
Q. What strategies are effective in designing experiments to assess the biological activity of novel sulfonamides?
- Targeted Assays : Screen against carbonic anhydrase isoforms (common sulfonamide targets) using fluorescence-based enzymatic inhibition assays .
- Structure-Activity Relationship (SAR) : Modify cyclopropyl or benzene substituents and measure changes in IC₅₀ values. For example, chloro or methoxy groups enhance lipophilicity and membrane permeability .
- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by crystallographic data from related compounds (e.g., PDB: 4XYZ) .
Q. How do computational methods complement experimental data in predicting the reactivity of cyclopropylmethyl-containing sulfonamides?
- DFT Calculations : Model cyclopropane ring strain (≈27 kcal/mol) and its impact on reaction pathways (e.g., ring-opening under acidic conditions) .
- MD Simulations : Predict solubility and aggregation behavior in aqueous environments, guiding solvent selection for biological assays .
- QSPR Models : Correlate substituent electronic effects (Hammett σ values) with sulfonamide acidity (pKa ~10–12) to optimize reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
